N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-27-20-9-8-19-23-16(11-25(19)24-20)13-2-5-15(6-3-13)22-21(26)14-4-7-17-18(10-14)29-12-28-17/h2-11H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEDLBWCUYWSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which ensures efficient and rapid production. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-b]pyridazinyl group, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its role as a cyclin-dependent kinase (CDK) inhibitor and calcium channel blocker.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. It acts as a CDK inhibitor, interfering with the cell cycle and inhibiting cell proliferation. Additionally, it modulates calcium channels, affecting cellular signaling and function .
Comparison with Similar Compounds
Structural Features and Modifications
Table 1: Structural Comparison
Pharmacokinetic and Pharmacodynamic Properties
- Compounds with piperazinyl groups (e.g., 3e) demonstrate enhanced solubility due to the basic nitrogen .
- Binding Affinity : The methoxy group in the target compound may improve interactions with hydrophobic binding pockets compared to ’s chloro analog, which lacks electron-donating effects . The pyrimido[4,5-d]pyrimidin core in ’s compound likely provides stronger π-π stacking with aromatic residues in enzymes .
- Metabolic Stability: The benzodioxole system in the target compound resists oxidative metabolism better than ’s thiazolidinone derivatives, which are prone to ring-opening . However, the piperazinyl group in ’s compounds may undergo N-demethylation, reducing stability .
Therapeutic Implications
- The target compound’s balance of stability and moderate solubility makes it suitable for oral administration in inflammatory or oncological contexts.
- ’s benzodiazepine hybrid (11f) could target neurological disorders but may face blood-brain barrier challenges due to its bulk .
- Compounds with piperazinyl groups (e.g., 3e) are more suited for intravenous use owing to enhanced solubility .
Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C${20}$H${24}$N${4}$O${3}$, with a molecular weight of approximately 368.437 g/mol. The compound features an imidazo[1,2-b]pyridazine moiety linked to a benzo[d][1,3]dioxole structure, contributing to its unique pharmacological profile.
Research indicates that this compound acts primarily as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases such as Alzheimer's disease. Inhibition of nSMase2 may help mitigate the pathological processes associated with neurodegeneration by reducing the release of exosomes that contribute to cellular damage and inflammation .
Antineurodegenerative Effects
Studies have demonstrated that this compound exhibits significant neuroprotective properties. Its ability to inhibit nSMase2 has been linked to reduced neuronal cell death and improved cognitive function in preclinical models .
Study on nSMase2 Inhibition
A pivotal study focused on the inhibition of nSMase2 by this compound reported significant reductions in exosome release from neuronal cells treated with the compound. This effect was quantified using biochemical assays that measured enzyme activity and cellular outcomes .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the imidazo[1,2-b]pyridazine core significantly affect biological activity. Compounds with increased lipophilicity or altered functional groups displayed varying degrees of nSMase2 inhibition and neuroprotective effects .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| EVT-2946434 | Diamidine derivative with methoxyimidazo core | Antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum |
| PDDC | Pyrrolidin derivative with similar imidazo structure | nSMase2 inhibitor with neuroprotective properties |
| Phenyl carbamate derivatives | Related to nSMase inhibitors | Various biological activities including anti-inflammatory effects |
This table illustrates how structural variations influence the biological activity of compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
